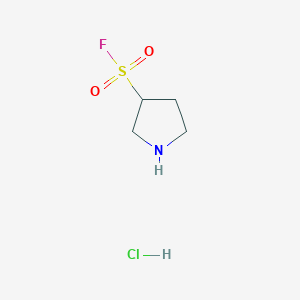

Pyrrolidine-3-sulfonyl fluoride hydrochloride

Description

Key Structural Features

Sulfonyl Fluoride Group :

Hydrochloride Salt :

Stereochemical Considerations :

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉ClFNO₂S | |

| Molecular Weight | 189.63 g/mol | |

| SMILES | C1CNCC1S(=O)(=O)F.Cl | |

| InChIKey | VODCLWNXBWHCRR-UHFFFAOYSA-N |

Crystallographic Analysis and Solid-State Conformation

While direct X-ray crystallographic data for this compound is limited, insights can be drawn from structurally analogous compounds. For example, in 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the pyrrolidine ring adopts a gauche conformation relative to the sulfonyl group, with S=O bond lengths of 1.4357(16) Å and S–N bond lengths of 1.625(2) Å.

Solid-State Interactions

In sulfonamide derivatives, intermolecular interactions dominate packing:

- Hydrogen Bonding :

π–π Stacking :

- Aromatic π-systems (if present) engage in face-to-face interactions, though absent in the pyrrolidine core.

Supramolecular Networks :

Comparative Structural Analysis with Parent Compound (Pyrrolidine-3-sulfonyl Fluoride)

The parent compound, pyrrolidine-3-sulfonyl fluoride (C₄H₈FNO₂S), differs from the hydrochloride salt in the absence of the Cl⁻ counterion and a reduced molecular weight (153.18 g/mol vs. 189.63 g/mol).

Key Differences

| Property | Hydrochloride Salt | Parent Compound |

|---|---|---|

| Molecular Formula | C₄H₉ClFNO₂S | C₄H₈FNO₂S |

| Molecular Weight | 189.63 g/mol | 153.18 g/mol |

| Solubility | Enhanced in polar solvents | Limited in aqueous media |

| Stability | Improved by ionic bonding | Susceptible to hydrolysis |

Structural Implications

Conformational Flexibility :

Reactivity :

Crystal Packing :

- The hydrochloride’s Cl⁻ ion likely induces distinct hydrogen-bonding motifs compared to the parent’s neutral form, leading to divergent supramolecular architectures.

Properties

IUPAC Name |

pyrrolidine-3-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODCLWNXBWHCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137930-52-8 | |

| Record name | pyrrolidine-3-sulfonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-sulfonyl fluoride hydrochloride typically involves the reaction of pyrrolidine with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Formation of Sulfonyl Fluoride

Pyrrolidine-3-sulfonyl fluoride hydrochloride is synthesized through a reaction between pyrrolidine and sulfonyl fluoride under controlled conditions, often using triethylamine as a base.

Reactions with Nucleophilic Residues

This compound can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modification. Electrophilic bioactive compounds such as sulfonyl fluorides can modulate protein targets by reacting with nucleophilic amino acid side chain residues .

Involvement in Chemical Reactions

This compound participates in several types of chemical reactions:

-

Nucleophilic Substitution: The fluoride group can be displaced by various nucleophiles.

-

Hydrolysis: The sulfonyl fluoride group can undergo hydrolysis under specific conditions.

-

Addition Reactions: The pyrrolidine ring can participate in addition reactions.

These reactions often require specific conditions, such as temperature control and solvents that can stabilize intermediates.

Reactivity Considerations

Electron-rich sulfonyl fluorides react more slowly than electron-deficient ones . A Hammett analysis indicated that electron-rich substrates undergo faster reactions compared to electron-deficient ones . Hydrogen bonding between sulfonyl fluoride and in situ generated DBU- H+ was not observed to be a significant factor in the reaction mechanism .

Scientific Research Applications

Scientific Research Applications

Pyrrolidine-3-sulfonyl fluoride hydrochloride has several key applications across various fields of scientific research:

Medicinal Chemistry

- Building Block for Bioactive Molecules : It serves as an essential intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzyme inhibition and protein modification .

- Enzyme Inhibition : The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine and cysteine, leading to irreversible inhibition of target enzymes. This mechanism is crucial for developing protease inhibitors and other therapeutic agents .

Organic Synthesis

- Reagent in Chemical Transformations : The compound is utilized in various organic transformations, including the synthesis of sulfonamides and sulfonates. Its ability to undergo substitution reactions allows for the formation of diverse chemical derivatives.

- Sustainable Synthesis Approaches : Recent studies have explored sustainable methods for synthesizing biologically active compounds using mechanochemical reactions, showcasing the versatility of pyrrolidine derivatives .

Biological Research

- Study of Enzyme Inhibition and Protein Modification : Researchers utilize this compound to investigate enzyme mechanisms and protein interactions due to its reactivity with nucleophilic sites .

- Chemical Biology Probes : As a sulfonyl fluoride probe, it plays a significant role in mapping enzyme binding sites and identifying protein interactions, enhancing the chemical biology toolkit .

Industrial Applications

- Production of Specialty Chemicals : The compound is employed in the manufacturing of specialty chemicals and intermediates necessary for various industrial processes.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions. Its ability to cross cellular membranes enhances its applicability in biological studies.

Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit serine proteases, leading to insights into the design of selective inhibitors for therapeutic applications.

Chemical Biology Applications

A study highlighted the use of sulfonyl fluorides as privileged warheads in chemical biology, showcasing their utility in probing enzyme functions and interactions with substrates .

Mechanism of Action

The mechanism of action of pyrrolidine-3-sulfonyl fluoride hydrochloride involves the reactivity of the sulfonyl fluoride group. This group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent adducts. This reactivity makes the compound useful as an enzyme inhibitor, as it can modify the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Key Identifiers :

- CAS No.: Conflicting reports exist: 1646328-13-3 and 2137930-52-8 . This discrepancy may reflect variations in salt forms or supplier-specific listings.

- Structural Features : Five-membered pyrrolidine ring, sulfonyl fluoride group, and hydrochloride counterion.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to sulfonyl chlorides/fluorides and heterocyclic analogs (Table 1):

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

- Synthesis Advancements : Asymmetric synthesis of pyrrolidine-3-sulfonyl fluoride achieves >90% enantiomeric excess, a critical advantage for medicinal chemistry .

- Stability Studies : Sulfonyl fluorides demonstrate longer shelf lives than chlorides under ambient conditions, reducing storage costs .

- Biological Activity : Piperidine sulfonyl derivatives show enhanced blood-brain barrier penetration compared to pyrrolidine analogs, highlighting structural trade-offs .

Biological Activity

Pyrrolidine-3-sulfonyl fluoride hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its diverse biological activities and unique chemical properties. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and applications in research, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by a sulfonyl fluoride functional group attached to a pyrrolidine ring. This structure imparts specific reactivity that is crucial for its biological activity. The compound is known for its potential applications in enzyme inhibition, particularly as a reactive probe in chemical biology.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through covalent and non-covalent bonding. Key mechanisms include:

- Enzyme Inhibition : The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine, cysteine, and lysine, leading to irreversible inhibition of target enzymes .

- Modulation of Biochemical Pathways : The compound influences several biochemical pathways by affecting the activity of enzymes involved in critical cellular processes .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions. Its ability to cross cellular membranes makes it suitable for various biological applications.

Biological Activities

The compound has been reported to exhibit a wide range of biological activities:

- Antioxidant Activity : It helps neutralize free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing inflammation-related damage.

- Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through targeted enzyme inhibition .

Data Table: Summary of Biological Activities

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits serine hydrolases, which are crucial for various metabolic processes. The compound was shown to modify serine residues covalently, resulting in potent inhibition of target enzymes like fatty acid amide hydrolase (FAAH) with low off-target effects .

Study 2: Antimicrobial Activity

Research indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Comparison with Similar Compounds

This compound can be compared with other sulfonyl compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrrolidine-2-sulfonyl fluoride | Sulfonyl group at a different position | Varies in reactivity compared to pyrrolidine derivatives |

| Pyrrolidine-3-sulfonamide | Contains a sulfonamide group | Known for different medicinal properties |

| Sulfonyl chloride | Chlorinated sulfonyl group | More reactive but less stable than sulfonyl fluorides |

Q & A

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for sulfonyl fluoride reactivity. Molecular Dynamics (MD) simulations predict solvation effects and nucleophile accessibility. For example, Fukui indices identify electrophilic centers, while docking studies map interactions with biological targets like kinases . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised to corroborate computational findings .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) preserve stereochemistry during ring closure or fluorination. Low-temperature conditions (<0°C) reduce epimerization risks, while chiral HPLC or enzymatic resolution ensures enantiopurity . Solid-state NMR can monitor crystallographic packing to detect racemization post-synthesis .

Q. How do structural modifications (e.g., substituent position) alter the compound’s biological target selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., para- vs. meta-fluorophenyl groups) and measure binding affinities. For example, 3D-QSAR models correlate steric/electronic properties with inhibition potency. Comparative studies with analogs like 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride reveal how fluorination patterns influence target engagement .

Q. What experimental approaches resolve contradictions in reported bioactivity data for Pyrrolidine-3-sulfonyl fluoride derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents). Researchers should standardize protocols (e.g., uniform ATP concentrations in kinase assays) and use orthogonal methods (e.g., SPR for binding vs. cellular assays for efficacy). Meta-analyses of published datasets, accounting for variables like cell line heterogeneity, can identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.